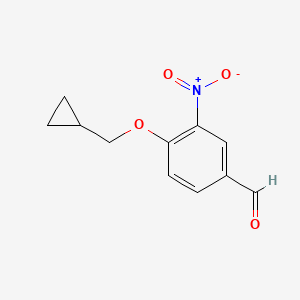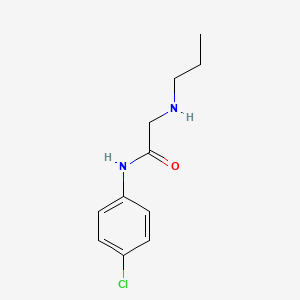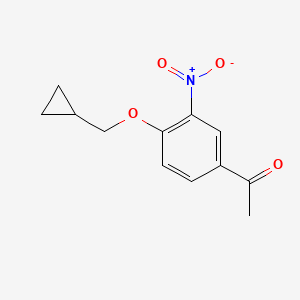
4-Cyclopropylmethoxy-3-nitrobenzaldehyde
Vue d'ensemble
Description
4-Cyclopropylmethoxy-3-nitrobenzaldehyde , also known as 4-methoxy-3-nitrobenzaldehyde , is a chemical compound with the molecular formula C8H7NO4 . It is a yellow crystalline solid with a melting point range of 97°C to 100°C . The compound is sometimes referred to as 3-nitro-4-anisaldehyde or 3-nitro-p-anisaldehyde .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Synthesis of Quinoline Derivatives
One significant application of 4-Cyclopropylmethoxy-3-nitrobenzaldehyde is in the synthesis of quinoline derivatives. A study by Venkatesan et al. (2010) describes a straightforward method for synthesizing 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters. This process uses various substituted o-nitrobenzaldehydes, potentially including 4-Cyclopropylmethoxy-3-nitrobenzaldehyde, and demonstrates the chemical's utility in creating complex organic compounds (Venkatesan, H., Hocutt, F., Jones, T. K., & Rabinowitz, M., 2010).
Asymmetric Aldol Reactions
Another application is in asymmetric aldol reactions. Yadav and Singh (2015) describe a process where 4-nitrobenzaldehyde, a compound structurally similar to 4-Cyclopropylmethoxy-3-nitrobenzaldehyde, is used in asymmetric aldol reactions to produce compounds with high yield and enantioselectivity. This highlights the potential of 4-Cyclopropylmethoxy-3-nitrobenzaldehyde in stereoselective synthesis (Yadav, G., & Singh, S., 2015).
Cyclopropane and Aziridine Synthesis
Liu, Wei, and Shi (2010) explored the use of nitrobenzaldehydes, similar to 4-Cyclopropylmethoxy-3-nitrobenzaldehyde, in reactions leading to cyclopropane and aziridine derivatives. The study suggests the importance of the electron-withdrawing nitro group, a feature present in 4-Cyclopropylmethoxy-3-nitrobenzaldehyde, in facilitating these transformations (Liu, X.‐G., Wei, Y., & Shi, M., 2010).
Analytical Applications in Pharmaceuticals
Luo et al. (2018) report a method for determining residual 4-nitrobenzaldehyde in pharmaceutical formulations, indicating a potential application of 4-Cyclopropylmethoxy-3-nitrobenzaldehyde in analytical chemistry, particularly in quality control of drug substances (Luo, L., Gu, C., Li, M., Zheng, X., & Zheng, F., 2018).
Generation of Azomethine Ylides
A study by Taha et al. (2020) discusses the use of nitrobenzaldehydes in generating azomethine ylides and retro-1,3-dipolar cycloadditions, providing insights into the potential of 4-Cyclopropylmethoxy-3-nitrobenzaldehyde in such synthetic processes (Taha, A. G., Elboray, E. E., Kobayashi, Y., Furuta, T., Abbas-Temirek, H. H., & Aly, M. F., 2020).
Propriétés
IUPAC Name |
4-(cyclopropylmethoxy)-3-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c13-6-9-3-4-11(10(5-9)12(14)15)16-7-8-1-2-8/h3-6,8H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJRCCGGHSWZSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropylmethoxy-3-nitrobenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Cyclohexylmethyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B1460733.png)



![N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine](/img/structure/B1460739.png)


![4-[(4-Methoxyphenyl)methoxy]butanenitrile](/img/structure/B1460746.png)

![1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1460749.png)
![2-[4-(aminomethyl)piperidin-1-yl]-N-cyclopentylacetamide](/img/structure/B1460750.png)
![N-[3-(Methylthio)benzyl]propan-2-amine](/img/structure/B1460752.png)

